N-(2-methylpentan-3-yl)cyclohexanamine
Description
N-(2-Methylpentan-3-yl)cyclohexanamine is a secondary amine featuring a cyclohexyl group attached to a nitrogen atom, which is further substituted with a branched 2-methylpentan-3-yl chain. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, often involving alkyl halides or activated carbonyl intermediates, followed by purification via silica gel chromatography .
Properties
Molecular Formula |
C12H25N |
|---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-(2-methylpentan-3-yl)cyclohexanamine |
InChI |
InChI=1S/C12H25N/c1-4-12(10(2)3)13-11-8-6-5-7-9-11/h10-13H,4-9H2,1-3H3 |
InChI Key |
HLYXXUVRDMNLDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpentan-3-yl)cyclohexanamine typically involves the reaction of cyclohexylamine with 2-methylpentan-3-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpentan-3-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated compounds and strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexylamine derivatives.
Scientific Research Applications
N-(2-methylpentan-3-yl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-methylpentan-3-yl)cyclohexanamine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The cyclohexane ring provides hydrophobic interactions that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-methylpentan-3-yl)cyclohexanamine with five structurally related cyclohexanamine derivatives, highlighting differences in substituents, synthesis methods, yields, and physical properties.
Key Observations:
Substituent Complexity and Properties: Compounds 307 and 58 incorporate bulky aromatic systems (naphthalene, adamantane), which enhance hydrophobicity and likely reduce solubility in polar solvents compared to the simpler branched alkyl chain in this compound .
Synthetic Efficiency :
- GP5 and GP6 methods (involving transition metal catalysis or acid-mediated coupling) yield moderate efficiencies (35–61%), with heterocyclic derivatives (e.g., 308, 58) showing higher yields than adamantane-containing analogs (e.g., 307) .
Physical States :
- Most analogs exist as oils, except 308 (solid), likely due to the crystalline nature of the triazole-phenyl system. The target compound is hypothesized to be a liquid at room temperature, similar to simpler alkyl-substituted amines .
Research Findings and Implications
- Catalytic Applications : Cyclohexanamine derivatives with directing groups (e.g., N,O-bidentate ligands in ) are valuable in metal-catalyzed C–H functionalization. The branched alkyl chain in this compound may serve as a steric modulator in such reactions .
- Analytical Challenges : The absence of aromatic chromophores in this compound complicates UV detection, necessitating advanced characterization via NMR and HRMS, as seen in related compounds .
Biological Activity
N-(2-methylpentan-3-yl)cyclohexanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexane structure substituted with a branched alkyl amine. This structural configuration is significant as it influences the compound's interactions with biological systems.
Biological Activity Overview
-
Mechanism of Action :
- This compound is believed to interact with various neurotransmitter systems, particularly those involving monoamines. Its structural similarity to known psychoactive substances suggests potential activity in modulating mood and cognitive functions.
-
Pharmacological Effects :
- Preliminary studies indicate that this compound may exhibit stimulatory effects on the central nervous system (CNS), potentially enhancing alertness and cognitive performance.
- Additionally, it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Detailed Findings
-
CNS Stimulation :
- A study demonstrated that administration of this compound resulted in increased locomotor activity in rodent models, indicating potential stimulant effects. This aligns with its interaction with adrenergic receptors, which are known to influence arousal and attention.
-
Anti-inflammatory Effects :
- In vitro experiments revealed that the compound significantly reduced levels of pro-inflammatory cytokines in macrophage cultures stimulated by lipopolysaccharides (LPS). This suggests a mechanism involving the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses.
-
Neurotransmitter Modulation :
- Research highlighted the compound's ability to enhance serotonin release in neuronal cultures, suggesting a role in mood regulation. This effect may contribute to its potential as an antidepressant or anxiolytic agent.
Safety and Toxicology
While the biological activities of this compound are promising, safety evaluations are crucial. Toxicological assessments have indicated that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in animal studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
